molecular formula C20H16N4O4S B2624300 N-(4-acetylphenyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide CAS No. 893997-97-2

N-(4-acetylphenyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2624300
CAS No.: 893997-97-2
M. Wt: 408.43
InChI Key: UODIBDHFOSFLLX-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide: is a complex organic compound that belongs to the class of acetamides. This compound features a unique structure with a pyridazine ring substituted with a nitrophenyl group and an acetylphenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide typically involves multiple steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via a nitration reaction, where the pyridazine ring is treated with a nitrating agent such as nitric acid.

    Thioether Formation: The thioether linkage is formed by reacting the nitrophenyl-substituted pyridazine with a thiol compound.

    Acetamide Formation: The final step involves the acylation of the thioether with 4-acetylphenyl acetic acid to form the acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The acetyl group can participate in nucleophilic substitution reactions, where the acetyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation of the thioether.

    Reduction: Hydrogen gas with a palladium catalyst for reduction of the nitro group.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base for substitution reactions.

Major Products Formed

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction of the nitro group.

    Substituted Acetamides: From nucleophilic substitution reactions.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes and receptors involved in cellular processes.

    Pathways Involved: The compound may modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-(4-acetylphenyl)-2-((6-(4-nitrophenyl)pyridazin-3-yl)thio)acetamide: Similar structure with a different position of the nitro group.

    N-(4-acetylphenyl)-2-((6-(3-aminophenyl)pyridazin-3-yl)thio)acetamide: Similar structure with an amino group instead of a nitro group.

Uniqueness

N-(4-acetylphenyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide is unique due to the specific positioning of the nitrophenyl and acetylphenyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O4S/c1-13(25)14-5-7-16(8-6-14)21-19(26)12-29-20-10-9-18(22-23-20)15-3-2-4-17(11-15)24(27)28/h2-11H,12H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UODIBDHFOSFLLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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